molecular formula C28H35FN2O3S B2854992 1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892767-68-9

1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2854992
CAS No.: 892767-68-9
M. Wt: 498.66
InChI Key: ZXOUPRXVXVUKQZ-UHFFFAOYSA-N
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Description

1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a structurally complex molecule featuring a dihydroquinolin-4-one core. Key substituents include:

  • A 1-butyl group at position 1, influencing lipophilicity and metabolic stability.
  • A 3,4-dimethylbenzenesulfonyl moiety at position 3, which may enhance binding affinity through sulfonyl-mediated interactions.
  • A 6-fluoro substituent, likely improving bioavailability and membrane permeability .

Properties

IUPAC Name

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN2O3S/c1-6-7-10-30-17-27(35(33,34)22-9-8-20(4)21(5)12-22)28(32)23-13-24(29)26(14-25(23)30)31-15-18(2)11-19(3)16-31/h8-9,12-14,17-19H,6-7,10-11,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOUPRXVXVUKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Dihydroquinolin-4-one vs. Benzopyran-4-one

  • Target Compound: The dihydroquinolin-4-one core provides a planar aromatic system with a ketone group, enabling hydrogen bonding and π-π interactions .
  • Compound 3 (European Patent EP 94112509.8): Features a benzopyran-4-one core, which lacks the nitrogen atom in the quinoline ring. This difference may reduce basicity and alter binding modes in biological targets .

Table 1: Core Scaffold Comparison

Feature Target Compound Compound 3 (EP 94112509.8)
Core Structure Dihydroquinolin-4-one Benzopyran-4-one
Aromatic System Quinoline (N-containing) Benzopyran (O-containing)
Ketone Position Position 4 Position 4
Potential Bioactivity Kinase inhibition, antimicrobial Antioxidant, anti-inflammatory

Substituent Analysis

Fluorine Substituents

  • Target Compound : The 6-fluoro group enhances electronegativity and may improve metabolic stability by resisting oxidative degradation.
  • Compound 3 (EP 94112509.8) : Contains a 3-fluorophenyl group, which could increase binding specificity but reduce solubility compared to aliphatic fluorine .

Alkyl and Heterocyclic Groups

  • 1-Butyl Group : Present in both the target compound and Compound 3, this substituent likely increases lipophilicity, favoring membrane penetration .
  • 3,5-Dimethylpiperidin-1-yl vs. Pyrrolidin-1-yl: The target compound’s 3,5-dimethylpiperidine group offers greater steric bulk and conformational restriction compared to the pyrrolidine moiety in 1-tert-butyl-6-fluoro-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride (). This may enhance receptor selectivity but reduce synthetic accessibility .

Table 2: Substituent Impact on Properties

Substituent Target Compound Analog ()
Fluorine Position 6-F (aliphatic) 6-F (aromatic)
Alkyl Group 1-Butyl 1-tert-Butyl
Heterocycle 3,5-Dimethylpiperidin-1-yl Pyrrolidin-1-yl
Solubility Moderate (sulfonyl group) Low (tert-butyl)

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